Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester
Overview
Description
Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester: This compound is known for its diverse applications in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester typically involves the esterification of octadecanoic acid with a suitable alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of catalysts such as ion-exchange resins can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: In chemistry, octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of esterification and transesterification reactions.
Biology: In biological research, this compound is used to study lipid metabolism and the role of esters in biological systems. It can be incorporated into lipid bilayers to investigate membrane dynamics and interactions.
Medicine: In medicine, this compound is explored for its potential as a drug delivery agent. Its ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry: Industrially, this compound is used as an emulsifier and surfactant in the formulation of cosmetics, personal care products, and food additives. It enhances the stability and texture of emulsions and can improve the shelf life of products.
Mechanism of Action
The mechanism of action of octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester involves its hydrolysis in biological systems. The ester bonds are cleaved by esterases, releasing octadecanoic acid and the corresponding alcohol. These products can then participate in various metabolic pathways, influencing lipid metabolism and cellular functions.
Comparison with Similar Compounds
- Octadecanoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester
- Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester
- Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester
Comparison: Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester is unique due to its specific ester groups, which confer distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles. For instance, the presence of longer alkyl chains in its structure can enhance its hydrophobicity and influence its behavior in lipid bilayers .
Properties
IUPAC Name |
2,3-di(decanoyloxy)propyl octadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-13-16-17-18-19-20-21-22-23-26-28-31-34-40(43)46-37-38(47-41(44)35-32-29-25-15-12-9-6-3)36-45-39(42)33-30-27-24-14-11-8-5-2/h38H,4-37H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSHZNDZYYUTCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10769671 | |
Record name | 2,3-Bis(decanoyloxy)propyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10769671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139665-46-6 | |
Record name | 2,3-Bis(decanoyloxy)propyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10769671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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